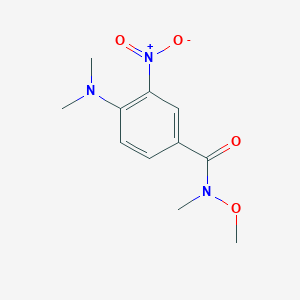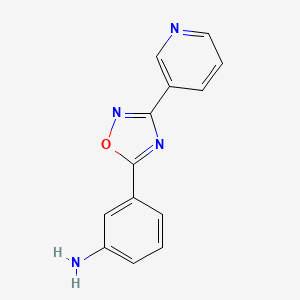
3-(pyridin-4-yl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyridin-4-yl)prop-2-enal is an organic compound that features a pyridine ring attached to a propenal group
準備方法
Synthetic Routes and Reaction Conditions
3-(pyridin-4-yl)prop-2-enal can be synthesized through several methods. One common approach involves the condensation of 4-pyridinecarboxaldehyde with acetaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3-(pyridin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 3-(4-Pyridyl)propanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: 3-(4-Pyridyl)propanoic acid.
Reduction: 3-(4-Pyridyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
3-(pyridin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(pyridin-4-yl)prop-2-enal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
- 3-(4-Pyridyl)propanoic acid
- 3-(4-Pyridyl)propanol
- 3-(4-Pyridyl)acrylic acid
Uniqueness
3-(pyridin-4-yl)prop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
3-pyridin-4-ylprop-2-enal |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H |
InChIキー |
PEIRJCZXFPMXTI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[3-(3-bromophenyl)oxetan-3-yl]acetate](/img/structure/B8711276.png)













